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For researchers and drug development professionals navigating the landscape of epigenetic

modulators, the selection of a potent and selective inhibitor is paramount. This guide provides a

detailed, data-driven comparison of two prominent Histone Deacetylase 11 (HDAC11)

inhibitors: SIS17 and FT895. By examining their inhibitory activity, selectivity, and cellular

effects, this document aims to equip scientists with the necessary information to make an

informed decision for their research needs.

At a Glance: Key Performance Indicators
A direct comparison of SIS17 and FT895 reveals distinct profiles in terms of potency and

selectivity. While FT895 demonstrates higher potency in certain assays, SIS17 exhibits a more

selective inhibitory profile, a crucial factor in minimizing off-target effects.
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Inhibitor Target IC50 (HDAC11)
Selectivity
Profile

Reference

SIS17 HDAC11

0.83 µM

(myristoyl-H3K9

substrate) 270

nM (myristoyl-

SHMT2 peptide)

Highly selective

for HDAC11; no

significant

inhibition of other

HDACs or

sirtuins tested.

[1]

FT895 HDAC11

3 nM

(trifluoroacetyl

lysine substrate)

0.74 µM

(myristoyl-H3K9

substrate)

Highly selective,

with >1000-fold

selectivity

against 10 other

HDAC family

members. Also

inhibits HDAC4

(IC50 ~25 µM)

and HDAC8

(IC50 9.2 µM).

[1][2]

In-Depth Analysis of Inhibitory Activity
The potency of an inhibitor is a critical determinant of its utility. The half-maximal inhibitory

concentration (IC50) values for SIS17 and FT895 have been determined using various in vitro

assays.

Initial reports highlighted FT895 as a nanomolar inhibitor of HDAC11, with an IC50 of 3 nM.[2]

However, this was determined using a trifluoroacetyl lysine substrate.[1] A subsequent head-to-

head comparison using a more physiologically relevant myristoylated peptide substrate

(myristoyl-H3K9) in an HPLC-based assay revealed comparable potencies for the two

inhibitors: 0.83 µM for SIS17 and 0.74 µM for FT895.[1]

Furthermore, when tested against a myristoylated peptide derived from a known cellular

substrate of HDAC11, Serine Hydroxymethyltransferase 2 (SHMT2), SIS17 showed an IC50 of

270 nM.[1]
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Cellular Activity
Both SIS17 and FT895 are cell-permeable and have demonstrated the ability to engage with

HDAC11 within a cellular context. A key function of HDAC11 is the defatty-acylation of

substrates like SHMT2.[1] Treatment of MCF7 cells with SIS17 led to a significant increase in

the fatty-acylation level of endogenous SHMT2, confirming its cellular activity.[1] Similarly,

FT895 has shown promising cellular activity in various studies.[3] In a direct comparison, SIS17
was noted to be potentially more effective in cells, which could be attributed to better cell

permeability or metabolic stability.[1]

Selectivity: A Crucial Differentiator
Selectivity is a critical attribute for a chemical probe to ensure that observed biological effects

are due to the inhibition of the intended target. In a direct comparative study, SIS17 was found

to be more selective for HDAC11 than FT895.[1] While both are highly selective over many

other HDACs, FT895 also demonstrated inhibitory activity against HDAC4 and HDAC8 at

micromolar concentrations.[1] In contrast, SIS17 did not show significant inhibition of other

HDACs or sirtuins tested, establishing it as one of the most selective HDAC11 inhibitors

reported.[1]

Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed

experimental methodologies are provided below.

In Vitro HDAC Inhibition Assay (HPLC-based)
This protocol was utilized for the direct comparison of SIS17 and FT895.[1]

Objective: To determine the IC50 values of inhibitors against HDAC11 and other HDAC

isoforms.

Materials:

Recombinant human HDAC enzymes

Myristoyl-H3K9 peptide substrate
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Inhibitors (SIS17, FT895) dissolved in DMSO

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

Quenching solution (e.g., containing a developer like trypsin)

HPLC system with a C18 column

Procedure:

Prepare serial dilutions of the inhibitors in the assay buffer.

In a microplate, add the HDAC enzyme, the inhibitor dilution (or DMSO for control), and the

assay buffer.

Pre-incubate the enzyme and inhibitor mixture at room temperature for a specified time (e.g.,

15 minutes).

Initiate the reaction by adding the myristoyl-H3K9 peptide substrate.

Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

Stop the reaction by adding the quenching solution.

Analyze the reaction mixture by reverse-phase HPLC to separate the acylated and

deacetylated peptide fragments.

Quantify the peak areas to determine the extent of enzymatic activity.

Calculate the percentage of inhibition for each inhibitor concentration and plot the data to

determine the IC50 value using a suitable software (e.g., GraphPad Prism).
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Workflow for In Vitro HDAC Inhibition Assay.

Cellular SHMT2 Acylation Assay
This assay is used to confirm the target engagement of HDAC11 inhibitors in a cellular context.

[1]

Objective: To measure the change in the fatty-acylation level of endogenous SHMT2 upon

inhibitor treatment.

Materials:

Cell line (e.g., MCF7)

Cell culture medium and supplements

HDAC11 inhibitor (SIS17 or FT895)

Cell lysis buffer

Streptavidin beads
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Antibodies: anti-SHMT2, secondary antibodies

Western blot reagents and equipment

Procedure:

Culture cells to the desired confluency.

Treat the cells with varying concentrations of the HDAC11 inhibitor or DMSO (vehicle

control) for a specified duration (e.g., 6 hours).

Lyse the cells and quantify the protein concentration.

Perform a click chemistry reaction to attach a biotin tag to the acylated SHMT2.

Pull down the biotin-tagged proteins using streptavidin beads.

Elute the pulled-down proteins and separate them by SDS-PAGE.

Transfer the proteins to a membrane and perform a Western blot using an anti-SHMT2

antibody to detect the amount of acylated SHMT2.

Analyze the band intensities to determine the relative change in SHMT2 acylation.

Signaling Pathways Modulated by HDAC11
Inhibition
HDAC11 has been implicated in several critical signaling pathways. Its inhibition by compounds

like SIS17 and FT895 can therefore have significant downstream effects.

HDAC11-SHMT2-Interferon Signaling Pathway
HDAC11 is a key regulator of the type I interferon (IFN) signaling pathway through its defatty-

acylation of SHMT2.[4][5] Myristoylated SHMT2 interacts with the interferon alpha receptor 1

(IFNαR1), preventing its ubiquitination and subsequent degradation. This leads to increased

cell surface levels of IFNαR1 and enhanced downstream IFN signaling. By inhibiting HDAC11,

SIS17 and FT895 increase the levels of myristoylated SHMT2, thereby promoting a more

robust antiviral and immune response.
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HDAC11-SHMT2-Interferon Signaling Pathway.

HDAC11 and the LKB1/AMPK Signaling Pathway
In the context of hepatocellular carcinoma, HDAC11 has been shown to suppress the

transcription of Liver Kinase B1 (LKB1) by promoting histone deacetylation in its promoter
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region. This leads to the inactivation of the AMP-activated protein kinase (AMPK) signaling

pathway, a key regulator of cellular metabolism. Inhibition of HDAC11 can, therefore, restore

LKB1 expression, activate AMPK signaling, and inhibit glycolysis, thereby suppressing cancer

stemness.

Conclusion: Choosing the Right Inhibitor
The choice between SIS17 and FT895 will ultimately depend on the specific requirements of

the research.

For studies requiring the highest possible selectivity for HDAC11, SIS17 is the superior

choice due to its cleaner off-target profile.[1] This is particularly important for cellular studies

where unambiguous attribution of a phenotype to HDAC11 inhibition is critical.

For applications where high potency is the primary concern and some off-target activity

against HDAC4 and HDAC8 can be tolerated or is even desired, FT895 may be a suitable

option, especially when using assays with non-acylated substrates.

In summary, both SIS17 and FT895 are valuable tools for investigating the biological roles of

HDAC11. A thorough understanding of their respective potencies, and particularly their

selectivity profiles, is essential for the design of rigorous and interpretable experiments in the

fields of epigenetics, immunology, and oncology.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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